molecular formula C24H20ClN3O2 B2542078 2-amino-N-(2-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide CAS No. 904267-18-1

2-amino-N-(2-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide

Cat. No.: B2542078
CAS No.: 904267-18-1
M. Wt: 417.89
InChI Key: VDQAILBLJOGWEX-UHFFFAOYSA-N
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Description

2-amino-N-(2-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the indolizine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino group: Amination reactions using reagents like ammonia or amines.

    Attachment of the chlorophenyl group: This can be done via substitution reactions.

    Addition of the dimethylbenzoyl group: This step might involve acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, potentially affecting the amino or benzoyl groups.

    Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

    Substitution: The chlorophenyl group suggests potential for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-amino-N-(2-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2-chlorophenyl)indolizine-1-carboxamide
  • 3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide

Uniqueness

The unique combination of functional groups in 2-amino-N-(2-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide might confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-amino-N-(2-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c1-14-10-11-16(13-15(14)2)23(29)22-21(26)20(19-9-5-6-12-28(19)22)24(30)27-18-8-4-3-7-17(18)25/h3-13H,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQAILBLJOGWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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